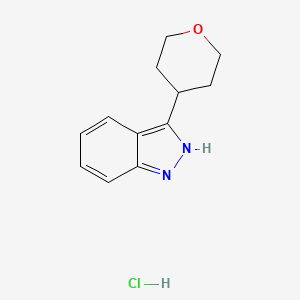
3-(Tetrahydro-2H-pyran-4-yl)-1H-indazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 194543-22-1. It has a molecular weight of 152.62 . The compound is usually stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride” is 1S/C5H12N2O.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride” is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Research on indazole and its derivatives has led to the development of robust synthetic methodologies. For example, a practical protocol for the direct C-3 arylation of indazole has been established, enhancing the utility of indazoles in the synthesis of complex organic molecules and potentially facilitating the synthesis of the specified compound (Ye et al., 2013). Additionally, the synthesis of pyrrolo[3,4-g]indazole demonstrates the expansion of indazole-based frameworks, which are significant in the development of new pharmaceuticals and agrochemicals (Spanò et al., 2013).
Biological Applications and Medicinal Chemistry
Indazole derivatives have been explored for their potential biological activities. For instance, certain 1,2,4-triazole heterocycles clubbed with indazole have been evaluated for their analgesic properties, indicating the therapeutic potential of indazole compounds (Khanage et al., 2013). Moreover, indazole-derived compounds have been identified as potent HMG-CoA reductase inhibitors, showcasing their significance in the development of new hypolipemic agents (Kim & Jahng, 1995).
Patent Review and Therapeutic Applications
A comprehensive review of patents from 2013 to 2017 highlights the therapeutic applications of indazole derivatives, including their anticancer and anti-inflammatory activities. This underscores the indazole scaffold's importance in pharmaceutical development and its potential to yield novel therapeutic agents (Denya et al., 2018).
Material Science and Photophysical Properties
Indazole derivatives have also found applications in material science, particularly in the development of luminescent materials. For instance, fluorescent indazoles synthesized through palladium-catalyzed benzannulation of pyrazoles with alkynes have been proposed for use in organic electronics and as fluorophores, demonstrating the versatility of indazole compounds beyond medicinal chemistry (Kim et al., 2017).
Safety and Hazards
The compound has been classified under the GHS07 pictogram, with the signal word “Warning”. It has the hazard statement H319, which means it causes serious eye irritation. The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3-(oxan-4-yl)-2H-indazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)12(14-13-11)9-5-7-15-8-6-9;/h1-4,9H,5-8H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEXRLIHYOQDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C3C=CC=CC3=NN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydro-2H-pyran-4-yl)-1H-indazole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


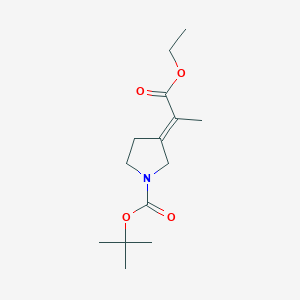

![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)
![(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2823786.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2823789.png)
![1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2823790.png)
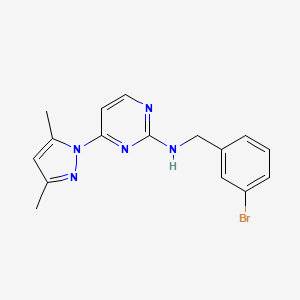
![4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2823793.png)
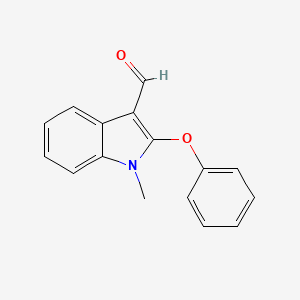
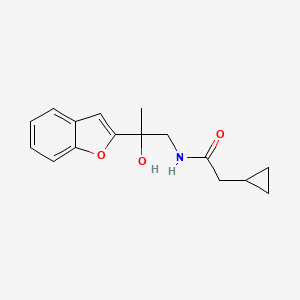
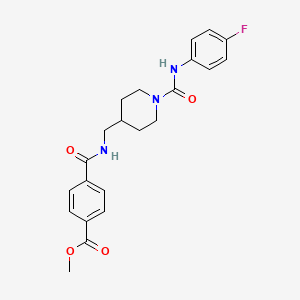

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)